molecular formula C20H21N5O3 B2365329 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea CAS No. 946355-91-5

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea

Cat. No. B2365329
CAS RN: 946355-91-5
M. Wt: 379.42
InChI Key: GHCVZJGZQLCGIL-UHFFFAOYSA-N
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Description

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea, also known as SU14813, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. The compound was first synthesized in 2003 by researchers at Sugen, Inc. and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of pyrimidine derivatives, including compounds similar to the chemical structure of interest, involves reactions with phenyl isocyanate and phenyl isothiocyanate. Such reactions yield products like 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea, showcasing the compound's reactivity and potential for creating diverse molecular structures (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979).

Biological Activities and Applications

  • Studies on related pyrimidine derivatives have explored their potential as antagonists for various biological receptors, demonstrating significant biological activities. For instance, ureas bearing side chains derived from phenylglycinol at specific positions have shown to be potent antagonists of human gonadotropin-releasing hormone receptors, indicating potential therapeutic applications in conditions regulated by these receptors (F. Tucci et al., 2005).
  • Another example includes the synthesis of unsymmetrical 1,3-disubstituted ureas, which have been investigated for their enzyme inhibition and anticancer properties. Certain compounds within this class demonstrated in vitro anticancer activity, suggesting their utility in designing novel anticancer agents (Sana Mustafa, S. Perveen, Ajmal Khan, 2014).
  • Additionally, pyrimidine derivatives have been researched for their antiviral properties, particularly against retroviruses, highlighting their potential in antiviral therapy. Compounds from this class showed marked inhibition of retrovirus replication in cell culture, underlining their significance in developing new antiviral drugs (D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq, J. Balzarini, 2003).

Molecular Interaction and Structural Analysis

  • The crystal structure analysis of related compounds, such as metobromuron, provides insights into the molecular interactions and stability of such chemicals. This information is crucial for understanding the compound's behavior in different environments and could inform its application in various fields, including material science and drug design (Gihaeng Kang, Jineun Kim, Eunjin Kwon, Tae Ho Kim, 2015).

properties

IUPAC Name

1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-13-21-18(12-19(22-13)28-3)23-14-4-6-15(7-5-14)24-20(26)25-16-8-10-17(27-2)11-9-16/h4-12H,1-3H3,(H,21,22,23)(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCVZJGZQLCGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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